(2-Sulfanyl-1H-indol-3-yl)acetic acid
Description
Properties
CAS No. |
156135-50-1 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.247 |
IUPAC Name |
2-(2-sulfanyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,11,14H,5H2,(H,12,13) |
InChI Key |
OOAVIUDEDGYNKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)CC(=O)O |
Synonyms |
1H-Indole-3-aceticacid,2-mercapto-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of (2-Sulfanyl-1H-indol-3-yl)acetic acid, highlighting their substituents, molecular properties, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The sulfanyl (-SH) group at C2 (target compound) likely increases acidity compared to methyl-substituted analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) due to its -I effect, similar to chloroacetic acid’s enhanced acidity over acetic acid .
- Biological Activity : Substitutions at N1 (e.g., 4-fluorobenzyl in ) or C2 (e.g., nitrobenzoyl in ) often enhance receptor binding or metabolic stability, suggesting that the sulfanyl group in the target compound may confer unique pharmacological properties.
Synthetic Routes :
- Material Science: Sulfur-containing indoles (e.g., ) may serve as building blocks for conductive polymers or catalysts due to their redox-active thiol groups.
Research Findings and Data
Physicochemical Properties:
- Acidity : The sulfanyl group’s electron-withdrawing nature likely lowers the pKa of the acetic acid moiety compared to alkyl-substituted analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid). This property could enhance metal chelation or solubility in basic environments.
- Stability : Thiol groups are prone to oxidation, necessitating stabilization strategies (e.g., storage under inert atmosphere) for this compound.
Q & A
Basic: What are the common synthetic routes for preparing (2-Sulfanyl-1H-indol-3-yl)acetic acid, and what critical parameters influence yield?
Answer:
While direct synthetic data for this compound is limited, analogous indole derivatives (e.g., 2-(1-Allyl-1H-indol-3-yl)acetic acid) are synthesized via:
- Friedel-Crafts alkylation or Mitsunobu reactions to introduce substituents at the indole C3 position.
- Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) or nucleophilic substitution with thiol-containing precursors.
Critical parameters include: - Catalyst selection (e.g., palladium or copper complexes for regioselective thiol introduction) .
- Reaction temperature and solvent polarity to avoid side reactions (e.g., oxidation of the sulfanyl group) .
- Protecting group strategies for the indole nitrogen to prevent undesired side reactions .
Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and how are data contradictions resolved?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm the sulfanyl group’s position on the indole ring and acetic acid linkage. Aromatic protons near the sulfanyl group exhibit distinct deshielding .
- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis.
- FT-IR : To identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
Resolving contradictions : - Cross-validate NMR with X-ray crystallography (if crystals are obtainable) for absolute configuration .
- Compare experimental data with computational simulations (e.g., DFT for predicted NMR shifts) .
Advanced: How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges arise?
Answer:
SHELX workflow :
- Data collection : High-resolution diffraction data (<1.0 Å) is ideal.
- Structure solution : Use SHELXD for phase problem resolution via direct methods.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding.
Challenges : - Disorder in the sulfanyl group : Common due to rotational flexibility; apply constraints or split-site modeling .
- Weak diffraction : Optimize crystallization conditions (e.g., solvent polarity, slow evaporation) .
Advanced: What strategies optimize regioselective sulfanyl group introduction in indole derivatives?
Answer:
- Directed C-H functionalization : Use transition-metal catalysts (e.g., Pd) with directing groups (e.g., acetyl) to target the C2 position .
- Electrophilic thiolation : Employ electrophilic sulfur reagents (e.g., N-thiophthalimide) under acidic conditions for C3 selectivity .
- Protecting group tactics : Temporarily block reactive sites (e.g., indole N-H with Boc groups) to direct thiolation .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (GHS Eye Irrit. 2A classification) .
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritation).
- Storage : Inert atmosphere (N₂/Ar) to prevent sulfanyl group oxidation .
- Spill management : Neutralize with bicarbonate and adsorb with inert material .
Advanced: How does the sulfanyl group influence the indole ring’s electronic properties, and how can this be experimentally probed?
Answer:
- Electronic effects : The sulfanyl group is electron-withdrawing, reducing indole’s aromaticity and altering π-electron density.
Experimental probes : - UV-Vis spectroscopy : Compare absorption maxima with non-sulfanyl analogs (e.g., bathochromic shifts indicate conjugation changes) .
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing effects .
- NMR chemical shift analysis : Downfield shifts in adjacent protons confirm electron withdrawal .
Advanced: How can researchers resolve contradictions in biological activity data for sulfanyl-indole derivatives?
Answer:
- Dose-response validation : Ensure activity is concentration-dependent and reproducible across assays (e.g., enzyme inhibition vs. cell viability) .
- Metabolite analysis : Use LC-MS to rule out degradation products influencing results .
- Structural analogs : Compare with compounds lacking the sulfanyl group to isolate its contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
